molecular formula C₁₀H₇BrClNO₂ B1663424 5-Bromo-4-chloro-3-indolyl acetate CAS No. 3252-36-6

5-Bromo-4-chloro-3-indolyl acetate

Cat. No.: B1663424
CAS No.: 3252-36-6
M. Wt: 288.52 g/mol
InChI Key: WPWLFFMSSOAORQ-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-3-indolyl acetate: is a chemical compound with the molecular formula C10H7BrClNO2 . It is an acetate ester obtained by the formal condensation of the carboxy group of acetic acid with the hydroxy group of 5-bromo-4-chloroindoxyl . This compound is often used as a substrate in various biochemical assays, particularly for detecting enzyme activity.

Mechanism of Action

Target of Action

The primary target of 5-Bromo-4-chloro-3-indolyl acetate (5BCIA) is the enzyme esterase . Esterases are a broad class of enzymes that catalyze the cleavage and formation of ester bonds and play a crucial role in various biological processes.

Mode of Action

5BCIA acts as a substrate for esterase . The compound is cleaved by the enzyme, leading to a series of chemical reactions. It’s also reported that 5BCIA can inhibit the growth of various pathogens, including Staphylococcus aureus, Escherichia coli, Salmonella, Pseudomonas aeruginosa, and Mycobacterium tuberculosis, by binding to the active site of phosphatase and preventing the hydrolysis of ATP phosphate groups .

Biochemical Pathways

Upon cleavage by esterase, 5BCIA yields a molecule of 5-bromo-4-chloro-3-hydroxy-1H-indole . This molecule then spontaneously dimerizes and is oxidized into 5,5’-dibromo-4,4’-dichloro-indigo , an intensely blue product. This reaction is part of the broader esterase-catalyzed hydrolysis pathway .

Pharmacokinetics

The solubility of 5BCIA in ethanol suggests that it may have good bioavailability, but further studies would be needed to confirm this.

Result of Action

The cleavage of 5BCIA by esterase and the subsequent chemical reactions result in the formation of an intensely blue product . This color change is often used as a visual indicator of esterase activity in various biological and biochemical applications .

Action Environment

The action of 5BCIA is influenced by various environmental factors. For instance, the compound decomposes in storage with the development of a dark blue-green color . Therefore, it is typically stored at -20°C to maintain its stability . The pH of the environment may also affect the activity of the esterase enzyme and, consequently, the action of 5BCIA.

Biochemical Analysis

Biochemical Properties

5-Bromo-4-chloro-3-indolyl acetate interacts with the enzyme esterase, which cleaves the acetate group from the compound . This reaction is crucial in various biochemical processes, as esterases play a significant role in the hydrolysis of ester bonds, a common chemical structure in biological molecules .

Cellular Effects

The effects of this compound on cells are primarily related to its interaction with esterase enzymes. The hydrolysis of this compound by esterases can influence cellular processes by modulating the activity of these enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis by esterase enzymes. This reaction yields 5-bromo-4-chloro-3-indolyl and acetate . The 5-bromo-4-chloro-3-indolyl product can then undergo further reactions, depending on the specific biochemical context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its decomposition in storage, which leads to the development of a dark blue-green color . This property is often utilized in experiments to visualize the activity of esterase enzymes over time .

Metabolic Pathways

This compound is involved in the esterase metabolic pathway, where it serves as a substrate for esterase enzymes . The hydrolysis of this compound by these enzymes is a key step in this pathway .

Subcellular Localization

The subcellular localization of this compound is likely to depend on the specific cell type and the presence of esterase enzymes. Given its role as an esterase substrate, it may be localized in areas of the cell where these enzymes are abundant .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-3-indolyl acetate typically involves the esterification of 5-bromo-4-chloroindoxyl with acetic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-chloro-3-indolyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-4-chloro-3-indolyl acetate is used as a chromogenic substrate in various biochemical assays. It is particularly useful in detecting enzyme activity, such as β-galactosidase, where it produces a color change upon enzymatic cleavage .

Biology: In molecular biology, this compound is used in histochemical staining to visualize enzyme activity in tissues and cells. It is also employed in blue-white screening assays to identify recombinant bacterial colonies .

Medicine: While not directly used as a therapeutic agent, this compound is valuable in research settings for studying enzyme kinetics and developing diagnostic assays .

Industry: In industrial applications, this compound is used in the production of diagnostic kits and reagents for laboratory use. It is also utilized in quality control processes to ensure the accuracy of enzyme-based assays .

Comparison with Similar Compounds

Properties

IUPAC Name

(5-bromo-4-chloro-1H-indol-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO2/c1-5(14)15-8-4-13-7-3-2-6(11)10(12)9(7)8/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWLFFMSSOAORQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186238
Record name 5-Bromo-4-chloroindoxyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3252-36-6
Record name 5-Bromo-4-chloro-3-indolyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3252-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-chloroindoxyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003252366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-4-chloroindoxyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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